(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride
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Description
(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO and its molecular weight is 219.75. The purity is usually 95%.
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Scientific Research Applications
ORL1 Receptor Agonists
Compounds related to (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, exhibit high affinity and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays (Röver et al., 2000).
Anti-Coronavirus and Anti-Influenza Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, sharing a similar structural scaffold with this compound, have been synthesized and shown to inhibit human coronavirus 229E replication. These compounds, particularly N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibit significant antiviral activity, highlighting the potential of this chemical structure for antiviral drug development (Apaydın et al., 2019).
Synthesis and Chemical Properties
Studies focusing on the synthesis of oxaspiro[m.n] skeletons, including 1-oxaspiro[4.5]decane frameworks, provide insights into the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Mukai et al., 2002).
Antipsychotic and Antidepressant Potential
Compounds structurally related to this compound, such as oliceridine, have been studied for their potential as novel antipsychotics and antidepressants. These compounds target mu opioid receptors with a preference for G-protein signaling pathways, suggesting therapeutic potential with reduced adverse effects compared to existing treatments (Altarifi et al., 2017).
Properties
IUPAC Name |
(8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11;/h9-10H,2-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHKPGFUKRXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCC(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.